(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound (E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring an imino group substituted with a 4-nitrobenzoyl moiety and a methyl ester at position 5. The (E)-configuration denotes the geometry of the imino double bond (C=N), which influences its reactivity and intermolecular interactions . This structure is characterized by:
Properties
IUPAC Name |
methyl 3-methyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c1-19-13-8-5-11(16(22)25-2)9-14(13)26-17(19)18-15(21)10-3-6-12(7-4-10)20(23)24/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEIOFJTZNRFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound exhibits structural features that may contribute to its pharmacological properties, including the thiazole ring and various substituents that enhance its interaction with biological targets.
Chemical Structure
The compound can be represented as follows:
This structure includes a methyl group, a nitrobenzoyl imino group, and a carboxylate moiety, which are crucial for its biological activity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. The following table summarizes the IC50 values of related thiazole compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.05 | |
| Compound B | A431 (Skin) | 0.04 | |
| Compound C | HCT116 (Colon) | 0.03 | |
| This compound | Unknown | TBD | TBD |
Note: The specific IC50 values for the compound are yet to be determined, but related compounds exhibit promising activity.
The mechanism by which thiazole derivatives exert their antiproliferative effects often involves the inhibition of key signaling pathways in cancer cells. For example, some studies indicate that these compounds may inhibit the epidermal growth factor receptor (EGFR) and mutant BRAF pathways, which are critical in various cancers. The docking studies suggest strong binding affinities to these targets:
- EGFR Binding Affinity: -8.5 kcal/mol
- BRAF V600E Binding Affinity: -8.7 kcal/mol
These values suggest that this compound could potentially act as an effective inhibitor of these oncogenic pathways .
Case Studies
-
Study on Thiazole Derivatives:
In a recent study published in MDPI, a series of thiazole-based compounds were synthesized and tested for their antiproliferative activity against human cancer cell lines. The findings indicated that modifications to the thiazole ring significantly impacted the cytotoxicity of these compounds . -
Molecular Dynamics Simulations:
Molecular dynamics simulations have been employed to analyze the interactions between thiazole derivatives and target proteins such as Bcl-2 and EGFR. These studies revealed that hydrophobic interactions play a significant role in binding affinity and subsequent biological activity .
Comparison with Similar Compounds
Structural Analogues
The following table compares structural and functional attributes of the target compound with its closest analogues:
Key Observations :
- Synthetic Flexibility: Unlike the hydroxy-substituted analogue (methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate), the target compound lacks polar hydroxyl groups, which may reduce solubility in aqueous media but improve lipid membrane permeability .
Physicochemical Properties
- Hydrogen Bonding: The nitro group in the target compound may participate in stronger hydrogen-bonding networks than sulfonyl or unsubstituted imino analogues, as seen in crystallographic studies of similar nitroaromatics .
- Thermal Stability: Electron-withdrawing nitro groups typically enhance thermal stability compared to electron-donating substituents (e.g., hydroxy or amino groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
